Ozagrel impurity IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozagrel impurity IV is a chemical compound related to ozagrel, an imidazole derivative known for its ability to inhibit thromboxane A2 biosynthesis by inhibiting thromboxane A2 synthetase activity . This inhibition is significant because thromboxane A2 plays a crucial role in platelet aggregation, vasoconstriction, and bronchoconstriction . This compound is often studied to understand the purity and efficacy of ozagrel in pharmaceutical applications .
Preparation Methods
The preparation of ozagrel impurity IV involves several synthetic routes. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol . The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.
Chemical Reactions Analysis
Ozagrel impurity IV undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ozagrel impurity IV has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of ozagrel bulk drugs and preparations.
Biology: Studies involving this compound help in understanding the biological activity and potential side effects of ozagrel.
Mechanism of Action
Ozagrel impurity IV, like ozagrel, inhibits thromboxane A2 biosynthesis by targeting thromboxane A2 synthetase . This inhibition prevents the formation of thromboxane A2, thereby reducing platelet aggregation, vasoconstriction, and bronchoconstriction . The molecular targets involved include the thromboxane A2 synthetase enzyme and related pathways in platelet and smooth muscle cells .
Comparison with Similar Compounds
Ozagrel impurity IV can be compared with other thromboxane A2 inhibitors such as:
Aspirin: Unlike ozagrel, aspirin inhibits cyclooxygenase, which is upstream in the thromboxane A2 synthesis pathway.
Ridogrel: This compound also inhibits thromboxane A2 synthetase but has additional antiplatelet effects.
Terutroban: It acts as a thromboxane receptor antagonist, blocking the effects of thromboxane A2 rather than inhibiting its synthesis.
The uniqueness of this compound lies in its specific inhibition of thromboxane A2 synthetase without affecting prostacyclin production, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C12H11ClO2 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3 |
InChI Key |
UHLUMANHYXDFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.